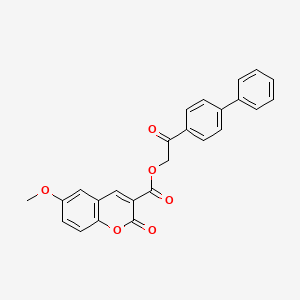
2,4-Diphenylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenylthiophene is an organic compound with the molecular formula C₁₆H₁₂S. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two phenyl groups attached to the 2 and 4 positions of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diphenylthiophene can be synthesized through several methods. One common approach involves the condensation reaction of benzaldehyde with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization. Another method includes the reaction of phenylacetylene with sulfur in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene oxides and dioxides.
Reduction: Reduction reactions can convert it into thiophene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorinating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Thiophene oxides and thiophene dioxides.
Reduction: Thiophene derivatives with different functional groups.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
2,4-Diphenylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a probe in biological studies to understand the interactions of thiophene derivatives with biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Diphenylthiophene involves its interaction with molecular targets and pathways within a system. For instance, in the formation of this compound from styrene and sulfur, the reaction is initiated by the interaction of styrene molecules with sulfur ions produced upon the fragmentation of sulfur within cavitation bubbles. This leads to the formation of the compound through a series of intermediate steps .
Comparison with Similar Compounds
2,5-Diphenylthiophene: Another isomer with phenyl groups at the 2 and 5 positions.
Thiophene: The parent compound without any phenyl substitution.
Bithiophene: A compound with two thiophene rings connected by a single bond.
Uniqueness: 2,4-Diphenylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to its isomers and other thiophene derivatives. This uniqueness makes it valuable in applications requiring specific electronic characteristics .
Properties
CAS No. |
3328-86-7 |
|---|---|
Molecular Formula |
C16H12S |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
2,4-diphenylthiophene |
InChI |
InChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-16(17-12-15)14-9-5-2-6-10-14/h1-12H |
InChI Key |
FKHVUWRLXRMJLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(morpholin-4-yl)propan-1-one](/img/structure/B12183075.png)
![1-[(4-chloronaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B12183077.png)

![Ethyl 4-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B12183094.png)
![3-[(2-chlorophenyl)amino]-1-(2-methoxyethyl)-1H-pyrrole-2,5-dione](/img/structure/B12183107.png)

methanone](/img/structure/B12183129.png)

![1-{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12183141.png)
![2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12183143.png)
![N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12183150.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12183166.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B12183169.png)
